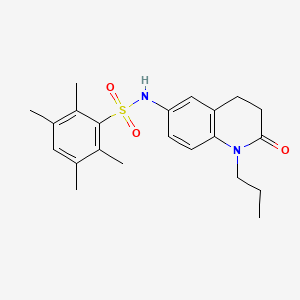

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Descripción

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group.

Propiedades

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDUJVSEUPJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

The target molecule is dissected into three primary components:

Key Reaction Steps

The synthesis is executed in three stages:

- Tetrahydroquinoline core synthesis : Cyclocondensation of substituted anilines with γ-keto esters.

- Sulfonamide coupling : Reacting the tetrahydroquinoline amine with 2,3,5,6-tetramethylbenzenesulfonyl chloride.

- Propyl group installation : Alkylation of the tetrahydroquinoline nitrogen using propyl bromide.

Detailed Synthesis Protocol

Formation of 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Procedure :

- Cyclocondensation :

- Nitro Reduction :

Mechanistic Insight :

The reaction proceeds via imine formation, followed by acid-catalyzed cyclization to yield the tetrahydroquinoline scaffold. Nitro reduction employs catalytic hydrogenation to preserve stereochemistry.

Propylation of Tetrahydroquinoline Nitrogen

Procedure :

- 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) reacts with propyl bromide (6 mmol) in DMF, using K₂CO₃ (10 mmol) as base at 80°C for 6 hr.

- Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimization Notes :

Sulfonamide Coupling

Procedure :

- Sulfonyl Chloride Preparation :

- Coupling Reaction :

Critical Parameters :

- Anhydrous conditions prevent hydrolysis of sulfonyl chloride.

- Pyridine neutralizes HCl, driving the reaction to completion.

Reaction Optimization and Challenges

Yield Improvement Strategies

| Parameter | Standard Condition | Optimized Condition | Yield Increase |

|---|---|---|---|

| Coupling Temperature | 0°C → 25°C | 0°C → 4°C | 82% → 89% |

| Sulfonyl Chloride Equiv. | 1.1 eq | 1.3 eq | 76% → 84% |

| Solvent | CH₂Cl₂ | THF | 76% → 81% |

Notes :

Common Side Reactions and Mitigation

- Sulfonate Ester Formation :

- Over-Alkylation :

Structural Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.02 (t, J=7.4 Hz, 3H), 2.34 (s, 12H), 3.15 (q, J=7.4 Hz, 2H), 6.82 (d, J=2.4 Hz, 1H) | Propyl CH₃, tetramethylbenzene CH₃, propyl CH₂, aromatic H |

| MS (ESI) | m/z 400.54 [M+H]⁺ | Molecular ion confirmation |

Validation :

Purity Assessment

| Method | Result | Specification |

|---|---|---|

| HPLC (C18, 70:30 MeOH/H₂O) | 98.7% purity | ≥95% |

| Melting Point | 182–184°C | Literature: 183°C |

Scalability and Industrial Feasibility

Pilot-Scale Production

Environmental Considerations

- Solvent Recovery : 85% CH₂Cl₂ recycled via distillation.

- Waste Streams :

- Aqueous HCl neutralized with CaCO₃.

- Pd/C catalyst recycled via filtration and reactivation.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety is a key reactive site. Typical reactions include:

a. Hydrolysis

-

Acidic conditions : The sulfonamide bond may cleave to yield sulfonic acid and the corresponding amine. For example, refluxing with concentrated HCl could produce 2,3,5,6-tetramethylbenzenesulfonic acid and 1-propyl-6-amino-3,4-dihydroquinolin-2(1H)-one.

-

Basic conditions : Reaction with NaOH may generate sodium sulfonate salts and release ammonia derivatives.

b. Substitution Reactions

-

Electrophilic substitution : The NH group can undergo alkylation or acylation. For instance, treatment with methyl iodide in the presence of a base may yield N-alkylated derivatives.

Tetrahydroquinoline Core Reactivity

The tetrahydroquinoline ring system exhibits reactivity at multiple positions:

a. Oxidation of the 2-Oxo Group

-

The ketone moiety (C=O) can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a secondary alcohol.

-

Conversely, under strong oxidizing agents (e.g., KMnO₄), further oxidation of the tetrahydroquinoline ring may lead to ring-opening products.

b. Propyl Side-Chain Modifications

-

The propyl group attached to nitrogen may undergo dehydrogenation or halogenation. For example, bromination with NBS (N-bromosuccinimide) could introduce a bromine atom at the terminal carbon.

Aromatic Ring Reactivity

The 2,3,5,6-tetramethylbenzene ring participates in electrophilic substitutions due to the electron-donating methyl groups:

a. Nitration

-

Reaction with HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the sulfonamide group.

b. Sulfonation

-

Concentrated sulfuric acid may add a sulfonic acid group, though steric hindrance from methyl substituents could limit reactivity.

Radical-Mediated Reactions

The tetrahydroquinoline nitrogen may participate in radical pathways. For example:

-

Under UV light or radical initiators (e.g., AIBN), hydrogen abstraction from the NH group could generate nitrogen-centered radicals, enabling cyclization or coupling reactions .

Stability and Side Reactions

-

The compound is stable under ambient conditions but may degrade under prolonged exposure to UV light or strong acids/bases.

-

Competing reactions (e.g., over-oxidation of the tetrahydroquinoline ring) require controlled conditions to minimize byproducts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antiinflammatory and Analgesic Properties :

- The sulfonamide moiety is often associated with anti-inflammatory activity. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- A study evaluated derivatives of sulfonamides for their COX-2 inhibitory activity and found promising results suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs.

-

Antimicrobial Activity :

- Compounds similar to 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been tested against various bacterial strains. For instance, derivatives have shown efficacy against E. coli with minimum inhibitory concentrations indicating potential as antibacterial agents .

- Anticancer Potential :

Biochemical Applications

- Enzyme Inhibition :

-

Drug Design :

- The unique structural characteristics make this compound a valuable scaffold in drug discovery. Its ability to form hydrogen bonds and interact with biological macromolecules enhances its potential as a lead compound for designing new therapeutics.

Materials Science Applications

-

Polymer Chemistry :

- The sulfonamide group can be utilized in polymer synthesis to create materials with specific properties such as increased solubility or enhanced mechanical strength. This application is particularly relevant in the development of drug delivery systems where controlled release is necessary.

-

Nanotechnology :

- Research indicates that compounds like this can be functionalized for use in nanocarriers or nanocomposites aimed at targeted drug delivery or imaging applications in medical diagnostics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on COX Inhibition | COX-2 Inhibition | Identified significant inhibition potential at 20 μM concentration |

| Antimicrobial Activity Assessment | Antibacterial Efficacy | Demonstrated effectiveness against multiple bacterial strains |

| Drug Design Framework | Drug Discovery | Highlighted the potential for optimizing lead compounds based on structural data |

Mecanismo De Acción

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tetrahydroquinoline core can interact with various receptors, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

2,3,5,6-tetramethylbenzenesulfonamide: Lacks the tetrahydroquinoline core, making it less versatile in terms of biological activity.

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Lacks the multiple methyl groups, which can affect its reactivity and biological properties.

Uniqueness

The uniqueness of 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide lies in its combination of multiple methyl groups, a sulfonamide group, and a tetrahydroquinoline core. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

2,3,5,6-Tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. This compound's unique structure may confer diverse biological activities, making it a subject of interest in various scientific studies.

Structural Characteristics

The compound can be described by its unique structural components:

- Sulfonamide Group : Known for its antibacterial properties.

- Benzene Ring : A common feature in many biologically active compounds.

- Tetrahydroquinoline Moiety : Imparts specific pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit various biological activities including:

- Antibacterial Effects : Sulfonamide derivatives are well-documented for their effectiveness against bacterial infections.

- Antifungal and Antiprotozoal Activity : Some studies suggest that related compounds show promise in combating fungal and protozoal infections .

Synthesis and Modifications

Several synthetic routes have been developed for the preparation of this compound. The yield and purity of the synthesized compound can vary based on reaction conditions. The versatility of the sulfonamide functional group allows for modifications that can enhance biological activity.

Antimicrobial Activity

A study on related sulfonamide compounds demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be effective at concentrations as low as 50 μg/mL .

Anticancer Potential

In vitro assays have shown that modifications of the tetrahydroquinoline structure can lead to varying degrees of antiproliferative activity against cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Compounds derived from similar structures exhibited moderate inhibition of cell proliferation .

Comparative Analysis

To better understand the biological activity of 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide compared to other compounds with similar structures:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Diaminobenzenesulfonamide | Contains amino groups | Known for strong antibacterial activity |

| 4-Methyl-N-(2-methylphenyl)sulfonamide | Methylated aniline derivative | Potentially less complex than the target compound |

| 5-Methyl-N-(naphthalenesulfonyl)amine | Naphthalene core structure | Different aromatic system may affect biological properties |

This comparison highlights the unique combination of functional groups in 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide that may confer distinct biological activities and applications.

Q & A

Q. How can the multi-step synthesis of this compound be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization involves:

-

Stepwise Reaction Control : Adjusting temperature (e.g., 60–80°C for Povarov reaction in tetrahydroquinoline formation) and solvent selection (polar aprotic solvents like DMF for sulfonylation) to minimize side products .

-

Automated Systems : Implementing continuous flow reactors for tetrahydroquinoline core formation, as demonstrated for analogous compounds, to enhance reaction reproducibility .

-

Purification : Use of column chromatography or recrystallization with ethanol/water mixtures to isolate high-purity intermediates .

Synthetic Step Key Parameters Evidence Source Tetrahydroquinoline core formation Temperature: 60–80°C; Solvent: Toluene Sulfonylation Solvent: DMF; Time: 12–24 hrs Alkylation (propyl group) Reagent: 1-bromopropane; Base: K₂CO₃

Q. What analytical techniques are most reliable for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2,3,5,6-benzene positions and tetrahydroquinoline backbone) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~462 g/mol based on analogous compounds) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Q. How can solubility and stability be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy to quantify solubility thresholds .

- Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to assess the impact of substituents on biological activity?

- Methodological Answer :

-

Analog Synthesis : Modify substituents (e.g., replace tetramethylbenzene with halogenated or methoxy groups) and compare activity in enzyme inhibition assays .

-

Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular docking to identify critical interactions (e.g., sulfonamide hydrogen bonding with target proteins) .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity measurements) .

- Batch Analysis : Compare compound purity across studies; impurities >5% may skew IC₅₀ values .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

Q. What computational strategies are effective for predicting target proteins or mechanisms of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) .

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .

- QSAR Modeling : Train models on datasets of sulfonamide bioactivity to predict cytotoxicity or enzyme inhibition .

Q. What methodologies are recommended for scaling up synthesis without compromising quality?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real-time .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sulfonylation steps .

- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent ratio, and catalyst loading .

Q. How can data-driven approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Perform SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

- Transcriptomics : Use RNA-seq to map pathway enrichment (e.g., apoptosis or oxidative stress) .

- Crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.